N-Des-t-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel
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Overview
Description
N-Des-t-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel is a derivative of Docetaxel, a well-known chemotherapy medication used to treat various cancers. This compound is characterized by the removal of the tert-butoxycarbonyl (t-boc) protecting group and the addition of two trichloroethyl carbonate groups at the 7 and 10 positions. The molecular formula of this compound is C44H47Cl6NO16, and it has a molecular weight of 1058.56 g/mol .
Mechanism of Action
Target of Action
The primary target of N-Des-t-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel is the microtubules in the cell . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .
Mode of Action
This compound binds to the β-subunit of tubulin . Tubulin is the building block of microtubules. This binding stabilizes the microtubules and prevents their disassembly, which is a critical step in cell division . By inhibiting this process, the compound effectively halts cell division, leading to cell death .
Biochemical Pathways
The action of this compound on microtubules affects several biochemical pathways. The most significant is the cell cycle, specifically the mitosis phase . By preventing microtubule disassembly, the compound stops the cell from progressing through mitosis, leading to cell cycle arrest . This arrest triggers programmed cell death or apoptosis .
Pharmacokinetics
As a derivative of docetaxel, it may share similar adme (absorption, distribution, metabolism, and excretion) properties . Docetaxel is well-absorbed, widely distributed in the body, metabolized in the liver, and excreted in bile . These properties may influence the bioavailability of the compound .
Result of Action
The result of the action of this compound is the inhibition of cell division and the induction of cell death . This makes it a potent agent against rapidly dividing cells, such as cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy . Additionally, the presence of certain enzymes in the body, particularly in the liver, can influence the metabolism and hence the effectiveness of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Des-t-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel typically involves multiple steps:
Deprotection of the tert-butoxycarbonyl (t-boc) group: This step involves the removal of the t-boc protecting group from Docetaxel using acidic conditions, such as trifluoroacetic acid.
Introduction of trichloroethyl carbonate groups: The deprotected intermediate is then reacted with trichloroethyl chloroformate in the presence of a base, such as pyridine, to introduce the trichloroethyl carbonate groups at the 7 and 10 positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-Des-t-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel undergoes various chemical reactions, including:
Hydrolysis: The trichloroethyl carbonate groups can be hydrolyzed under basic conditions to yield the corresponding hydroxyl groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the hydroxyl and carbonyl functional groups.
Substitution: The trichloroethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide or potassium hydroxide in aqueous solution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Hydrolysis: Yields the corresponding hydroxyl derivatives.
Oxidation: Produces oxidized derivatives with additional carbonyl groups.
Reduction: Results in reduced derivatives with additional hydroxyl groups.
Scientific Research Applications
N-Des-t-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its anticancer properties and potential as a chemotherapeutic agent.
Industry: Utilized in the development of new pharmaceuticals and chemical processes
Comparison with Similar Compounds
Similar Compounds
Docetaxel: The parent compound, widely used in chemotherapy.
Paclitaxel: Another well-known chemotherapeutic agent with a similar mechanism of action.
Cabazitaxel: A derivative of Docetaxel with improved efficacy against certain resistant cancer types.
Uniqueness
N-Des-t-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel is unique due to the presence of trichloroethyl carbonate groups, which may enhance its pharmacokinetic properties and binding affinity compared to other taxanes .
Properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-amino-2-hydroxy-3-phenylpropanoyl]oxy-9,12-bis[[2-chloro-2-(chloro-λ3-chloranylidene)ethoxy]carbonyloxy]-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H47Cl6NO16/c1-21-25(63-38(56)32(53)31(51)23-12-8-6-9-13-23)17-44(59)36(66-37(55)24-14-10-7-11-15-24)34-42(5,35(54)33(30(21)41(44,3)4)65-40(58)61-19-29(46)50-48)26(64-39(57)60-18-28(45)49-47)16-27-43(34,20-62-27)67-22(2)52/h6-15,25-27,31-34,36,53,59H,16-20,51H2,1-5H3/t25-,26-,27+,31-,32+,33+,34-,36-,42+,43-,44+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJIIKHQGPCJAP-LASXEMKLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)N)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC(=O)OCC(=ClCl)Cl)C)OC(=O)OCC(=ClCl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)N)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC(=O)OCC(=ClCl)Cl)C)OC(=O)OCC(=ClCl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H47Cl6NO16 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1058.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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